4-chloro-N-(trifluoromethyl)aniline
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Overview
Description
4-chloro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-(trifluoromethyl)aniline, followed by reduction to obtain the desired product . Another method includes the reaction of 4-chloro-3,5-difluorobenzotrifluoride with ammonia under specific conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. For instance, the reaction of chloro-3,5-trifluoromethylaniline with acetone and anhydrous hydrogen chloride gas can produce the compound with a yield of 68.6% and a purity of 99.0% .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 2-chloro-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Uniqueness
4-chloro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
4-chloro-N-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJKDWVUKGWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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